molecular formula C16H21NO3 B5677404 N-cyclopentyl-3-(3,4-dimethoxyphenyl)acrylamide

N-cyclopentyl-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No. B5677404
M. Wt: 275.34 g/mol
InChI Key: YUGYJICCKSDTRS-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-cyclopentyl-3-(3,4-dimethoxyphenyl)acrylamide and related compounds often involves techniques like the Friedel-Crafts alkylation, as seen in the preparation of similar acrylamides. For example, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight, showcasing a method that could potentially be adapted for synthesizing the compound (Shabir et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclopentyl-3-(3,4-dimethoxyphenyl)acrylamide is often determined using single-crystal X-ray analysis, providing insights into their geometric configuration. For example, studies on related acrylamides reveal important structural details, such as planarity and bonding interactions, that are crucial for understanding the molecular architecture and its implications on reactivity and properties (Shabir et al., 2020).

Chemical Reactions and Properties

Acrylamides, including N-cyclopentyl-3-(3,4-dimethoxyphenyl)acrylamide, undergo various chemical reactions, reflecting their reactivity and functional utility. The radical homopolymerization of acrylamides, for instance, is a key reaction that highlights their potential in polymer science, where they can form hydrophobically modified polymers for applications such as oil recovery (Huang et al., 2019).

properties

IUPAC Name

(E)-N-cyclopentyl-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-9-7-12(11-15(14)20-2)8-10-16(18)17-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,17,18)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGYJICCKSDTRS-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-cyclopentyl-3-(3,4-dimethoxyphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.